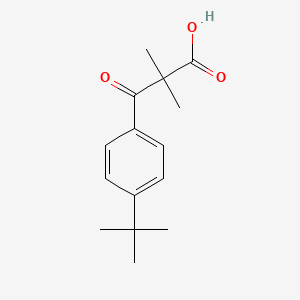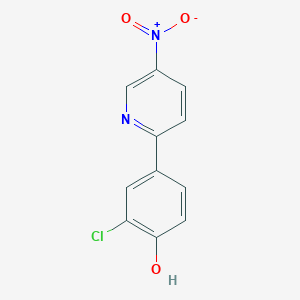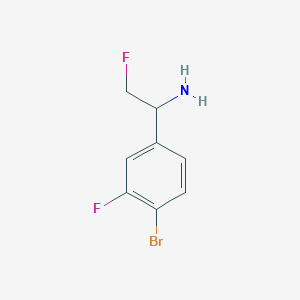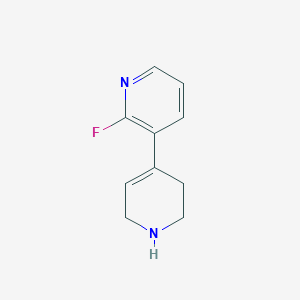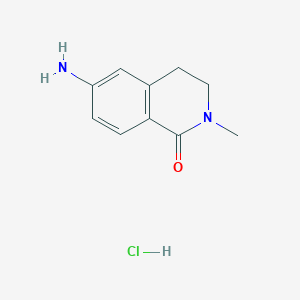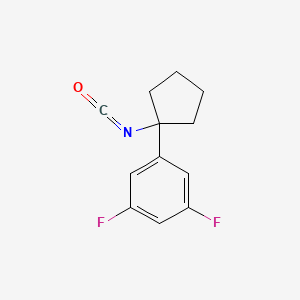
1,3-Difluoro-5-(1-isocyanatocyclopentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1,3-difluorobenzene with a cyclopentyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(1-isocyanatocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds. Conditions often involve the use of a base and a polar aprotic solvent.
Addition Reactions: Nucleophiles such as amines or alcohols are used, typically under mild conditions to prevent decomposition of the isocyanate group.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives.
Addition Reactions: Products include ureas, carbamates, and other nitrogen-containing compounds.
Scientific Research Applications
1,3-Difluoro-5-(1-isocyanatocyclopentyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(1-isocyanatocyclopentyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: A simpler fluorinated benzene derivative used in similar applications.
1,3-Difluoro-5-isocyanatobenzene: Another isocyanate-containing compound with similar reactivity.
Benzene, (3,3-difluoro-1-cyclopropen-1-yl)-: A compound with a different ring structure but similar fluorine substitution.
Uniqueness
1,3-Difluoro-5-(1-isocyanatocyclopentyl)benzene is unique due to the presence of both fluorine atoms and an isocyanate group on the same benzene ring. This combination provides a unique blend of reactivity and selectivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H11F2NO |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene |
InChI |
InChI=1S/C12H11F2NO/c13-10-5-9(6-11(14)7-10)12(15-8-16)3-1-2-4-12/h5-7H,1-4H2 |
InChI Key |
XGDHLSOTPHRSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC(=C2)F)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


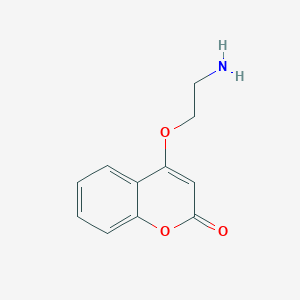
![Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B15261822.png)
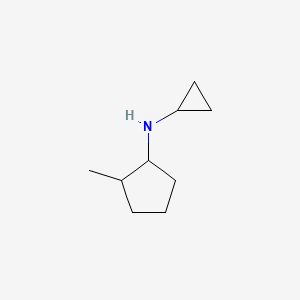

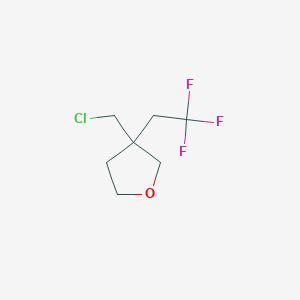

![2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid](/img/structure/B15261852.png)
![3-Methyl-1-[(piperidin-2-yl)methyl]urea](/img/structure/B15261859.png)
![(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol](/img/structure/B15261873.png)
